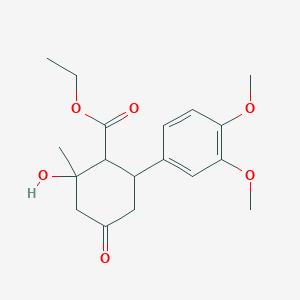![molecular formula C16H18As2N2O6 B14733289 [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid CAS No. 5408-70-8](/img/structure/B14733289.png)
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of arsenic atoms within its structure, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in the synthesis include arsenic trioxide, benzoyl chloride, and ethyl carbamate. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
化学反応の分析
Types of Reactions
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield arsenic-containing oxides, while reduction could produce more stable, reduced forms of the compound.
科学的研究の応用
Chemistry
In chemistry, [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its ability to interact with biological molecules makes it a candidate for studying cellular mechanisms and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialized materials and chemicals. Its reactivity and stability make it suitable for various industrial applications, including the manufacturing of advanced materials.
作用機序
The mechanism of action of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their function and activity. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions.
類似化合物との比較
Similar Compounds
[ethane-1,2-diylbis(carbamoylbenzene-4,1-diyl)]bis(arsonous acid): This compound shares a similar structure but differs in the arrangement of its functional groups.
Disperse Red 179: Another compound with a similar molecular formula but different functional groups and properties.
Uniqueness
The uniqueness of [4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid lies in its specific arrangement of functional groups and the presence of arsenic atoms. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Conclusion
This compound is a compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool for scientific research and industrial applications. Further studies on its properties and applications could lead to new discoveries and advancements in these fields.
特性
CAS番号 |
5408-70-8 |
|---|---|
分子式 |
C16H18As2N2O6 |
分子量 |
484.17 g/mol |
IUPAC名 |
[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid |
InChI |
InChI=1S/C16H18As2N2O6/c21-15(11-1-5-13(6-2-11)17(23)24)19-9-10-20-16(22)12-3-7-14(8-4-12)18(25)26/h1-8,23-26H,9-10H2,(H,19,21)(H,20,22) |
InChIキー |
LATFUJUXNQZCKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)[As](O)O)[As](O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




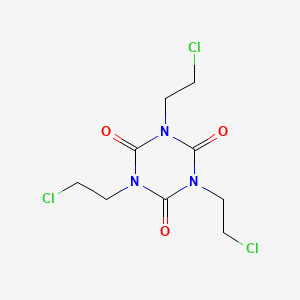
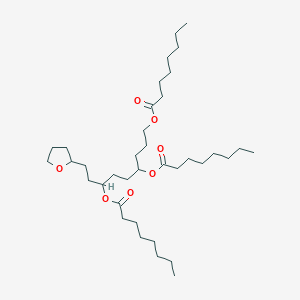
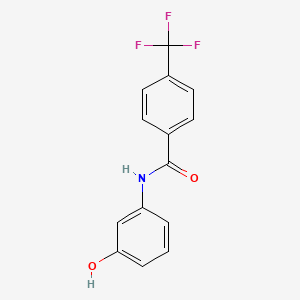


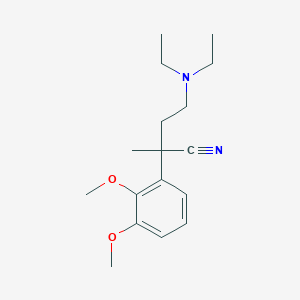
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
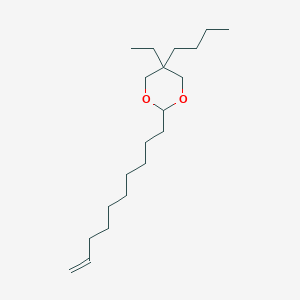
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
